molecular formula C22H17ClN6O2S B2885059 N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide CAS No. 1029783-42-3

N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide

Cat. No. B2885059
CAS RN: 1029783-42-3
M. Wt: 464.93
InChI Key: WOPOTIDNUBMIPV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide is a useful research compound. Its molecular formula is C22H17ClN6O2S and its molecular weight is 464.93. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Agents

A study involving a related compound, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, highlights its synthesis and application as a strong antiprotozoal agent. The research emphasizes the compound's strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, demonstrating its potential in treating protozoal infections (Ismail et al., 2004).

Benzimidazole Synthesis

Another relevant study describes the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, showcasing a method that could be applied in the preparation of compounds with similar structural features to "N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide" (Lygin & Meijere, 2009).

Anticancer Agents

Research on novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrates their potent anticancer activities. This study underscores the chemical versatility and therapeutic potential of compounds structurally related to "N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide" in oncology (Karki et al., 2011).

Radiotracer Development

A study on the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide highlights the compound's potential as a PET radiotracer. This exemplifies the use of structurally related compounds in medical imaging, particularly for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Antibacterial Applications

Research on N-(4-bromophenyl)furan-2-carboxamide derivatives demonstrates their synthesis and significant antibacterial activities against drug-resistant bacteria. This indicates the potential of such compounds in addressing antibiotic resistance, a critical issue in modern medicine (Siddiqa et al., 2022).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O2S/c1-13-3-6-15(9-18(13)23)29-21-17(10-25-29)22(30)28(12-24-21)11-19-26-20(27-31-19)14-4-7-16(32-2)8-5-14/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPOTIDNUBMIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide

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